4-Bromo-1-fluoro-2-isopropoxybenzene
Overview
Description
4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .Physical And Chemical Properties Analysis
4-Bromo-1-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Lithium-Ion Batteries
4-Bromo-2-fluoromethoxybenzene, closely related to 4-Bromo-1-fluoro-2-isopropoxybenzene, has been utilized as a novel bifunctional electrolyte additive in lithium-ion batteries. This additive can electrochemically polymerize to form a protective film, preventing voltage rise during overcharging. It also enhances thermal stability and reduces the flammability of the electrolyte without affecting normal cycle performance, making it a potential bi-functional electrolyte additive for lithium-ion batteries (Zhang Qian-y, 2014).
Radiochemistry
1-Bromo-4-[18F]fluorobenzene, a compound related to 4-Bromo-1-fluoro-2-isopropoxybenzene, is important for 18F-arylation reactions used in radiochemistry. It is prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with various methods being explored for its synthesis. This compound is crucial in the production of radiopharmaceuticals and for use in PET imaging (Ermert et al., 2004).
Polymer Chemistry
Alkoxybenzenes, including isopropoxybenzene which is structurally similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This allows for direct chain-end functionalization in polymer synthesis, demonstrating versatility in polymer chemistry applications (Morgan, Martínez-Castro, & Storey, 2010).
Fluorine Chemistry
Cobalt-catalyzed carbonylation studies involving fluoro- and bromobenzene derivatives have highlighted the chemical stability and reactivity of such compounds. This research is significant for developing methods to synthesize various fluorobenzoic acid derivatives, which have widespread applications in organic synthesis and medicinal chemistry (Boyarskiy et al., 2010).
Alzheimer's Disease Research
Fluoro-substituted styrylbenzene derivatives, similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been synthesized for detecting amyloid plaques in Alzheimer's disease. These compounds, due to their fluorescent properties, can effectively label human amyloid lesions, aiding in the diagnosis and study of Alzheimer's disease (Sato et al., 2004).
Safety And Hazards
4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Relevant Papers Relevant papers related to 4-Bromo-1-fluoro-2-isopropoxybenzene can be found at Sigma-Aldrich .
properties
IUPAC Name |
4-bromo-1-fluoro-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWMTCPHQYYNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-isopropoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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